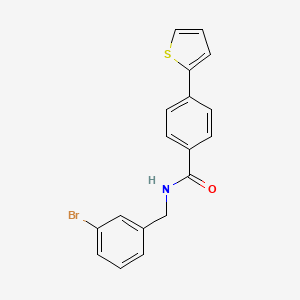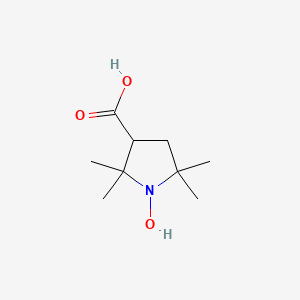![molecular formula C6H9NO B12449108 3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)
3-Azabicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[320]heptan-2-one is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptan-2-one typically involves the catalytic hydrogenation of substituted pyrroles followed by cyclization. One common method starts with the substitution of pyrrole at the 2- and 5-carbon atoms, followed by catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives. The cyclization is then achieved using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and advanced catalytic systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as LiAlH4 or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic chemistry and drug development .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.2.0]heptan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and exploring new reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a scaffold for designing enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s structure allows it to bind effectively to these receptors, influencing their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar but have different ring sizes and substitution patterns.
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one: This compound contains an oxygen atom in place of a carbon atom, leading to different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: This compound has a larger ring system and is a core structure in tropane alkaloids.
Uniqueness
3-Azabicyclo[320]heptan-2-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
3-azabicyclo[3.2.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXLGTZNQCUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12449048.png)


![(1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12449059.png)
![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12449067.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)

![N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)

![1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)

![1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12449107.png)
